molecular formula C12H21N3O3S B4260972 N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide

N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide

Cat. No. B4260972
M. Wt: 287.38 g/mol
InChI Key: PLJNKFHUIGNSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide, also known as IBMPFD, is a chemical compound that has gained significant attention in the scientific community due to its potential use in treating various diseases and disorders. IBMPFD is a small molecule inhibitor that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide works by inhibiting the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is an important enzyme that plays a key role in glycolysis, the process by which cells produce energy. By inhibiting GAPDH, N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide disrupts the energy production process in cells, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The inhibition of GAPDH by N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide has been shown to have a wide range of biochemical and physiological effects. Studies have shown that N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide can induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity. In addition, N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile tool for studying a variety of different biological processes. However, one of the limitations of using N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide is its potential toxicity. Studies have shown that N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide. One area of research involves the development of N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide-based cancer treatments. Another potential direction involves the use of N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide, as well as its potential limitations and toxicity.

Scientific Research Applications

N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide has been shown to have potential applications in a variety of scientific research fields. One of the most promising areas of research involves the use of N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide as a cancer treatment. Studies have shown that N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for future cancer treatments.

properties

IUPAC Name

N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-methylsulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-10(2)6-15(12(16)9-19(4,17)18)8-11-5-13-14(3)7-11/h5,7,10H,6,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJNKFHUIGNSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CN(N=C1)C)C(=O)CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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